

Reproducibility of SF-22 Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: SF-22

Cat. No.: B1663071

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This guide provides a comparative analysis of the experimental data available for **SF-22**, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.^[1] The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **SF-22**'s performance against other relevant compounds.

Chemical and Physical Properties

SF-22, chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a small molecule inhibitor belonging to the sulfonamide class.^[2] A summary of its key chemical and physical properties is presented below.

Property	Value	Source
Molecular Formula	C15H17ClN2O2S2	[2]
Molecular Weight	356.89 g/mol	PubChem [2]
IUPAC Name	5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide	PubChem [2]
InChIKey	RXDWTDRPUXJDPY-UHFFFAOYSA-N	PubChem [2]
Purity	≥98% (as commercially available)	[2]
Storage	2-8°C, protected from light	[2]

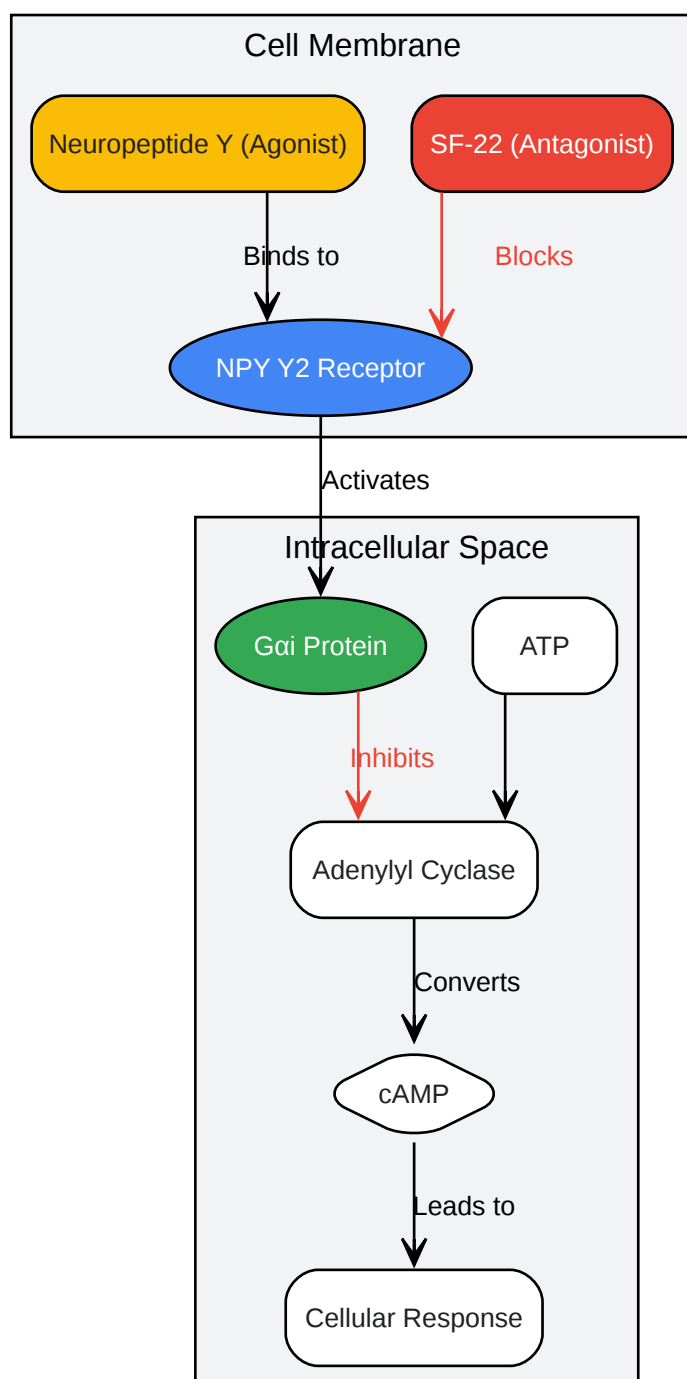
Comparative Biological Activity

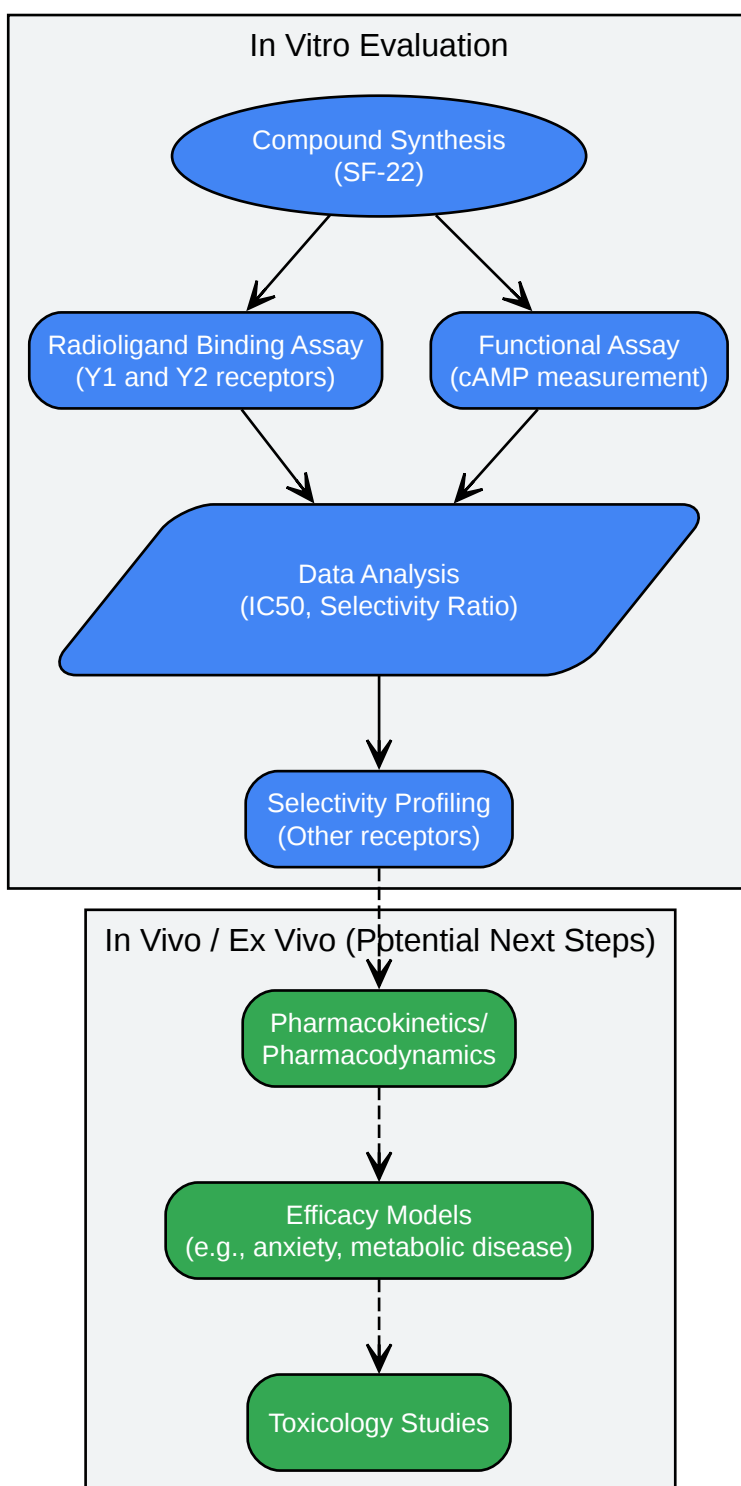
SF-22 has been identified as a potent, selective, and brain-penetrant antagonist of the NPY Y2 receptor.[\[1\]](#) The following table summarizes the in vitro potency and selectivity of **SF-22** and its analogs in comparison to established NPY Y2 receptor antagonists, BIIE-0246 and JNJ-31020028.[\[1\]](#)

Compound	Y2 Receptor IC50 (nM)	Y1 Receptor IC50 (μM)	Selectivity (Y1/Y2)
SF-22	750	> 35	> 47
SF-11	199	> 35	> 176
SF-21	< 1000	~10% inhibition at 35 μM	Not fully determined
SF-31	< 5000	> 35	> 7
SF-41	< 5000	> 35	> 7
BIIE-0246	15	> 1000	> 67
JNJ-31020028	8.51 (human)	> 1000 (for Y1, Y4, Y5)	> 117

Signaling Pathway and Mechanism of Action

The NPY Y2 receptor is a G α i-coupled G-protein coupled receptor (GPCR).[1] Upon binding of an agonist, the G α i subunit inhibits the activity of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] As an antagonist, **SF-22** blocks this action, thereby preventing the agonist-induced decrease in cAMP.[1]





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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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